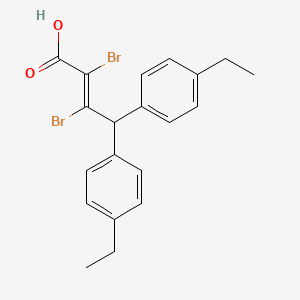
Edikron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Edikron, also known as this compound, is a useful research compound. Its molecular formula is C20H20Br2O2 and its molecular weight is 452.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Applications
1.1 Cancer Diagnostics and Treatment
Edikron has shown promise in cancer diagnostics through dielectrophoresis techniques. This method allows for the manipulation and separation of diseased cells based on their dielectric properties, which can be influenced by the presence of compounds like this compound. Research indicates that this compound can enhance the detection of cancerous cells by altering their dielectric response, thus improving the accuracy of diagnostic devices .
1.2 Drug Delivery Systems
In drug delivery, this compound can be utilized as a carrier for therapeutic agents. Its ability to form stable complexes with drugs enhances their solubility and bioavailability. Studies have demonstrated that this compound-modified nanoparticles can effectively deliver chemotherapeutic agents to targeted tissues, minimizing side effects and improving treatment efficacy .
Diagnostic Applications
2.1 Lab-on-a-Chip Technologies
The integration of this compound into lab-on-a-chip devices has revolutionized disease diagnostics. These microfluidic platforms utilize this compound's properties to facilitate the rapid detection of pathogens and biomarkers in clinical samples. The compound's dielectric characteristics allow for the precise manipulation of cells and biomolecules, enabling efficient diagnostic processes .
2.2 Biosensors
This compound has been incorporated into various biosensor designs due to its electrochemical properties. These biosensors can detect specific biomolecules or pathogens with high sensitivity and specificity, making them invaluable in clinical diagnostics and environmental monitoring .
Material Science Applications
3.1 Composite Materials
In materials science, this compound is being explored as an additive in composite materials to enhance mechanical properties. Its incorporation into polymer matrices has been shown to improve strength and durability, making it suitable for applications in construction and automotive industries .
3.2 Coatings and Surface Modifications
This compound-based coatings are being developed to provide antimicrobial properties to surfaces. These coatings can be applied in healthcare settings to reduce the risk of infections by inhibiting bacterial growth on medical devices and surfaces .
Case Studies
| Application Area | Case Study Description | Findings |
|---|---|---|
| Cancer Diagnostics | Utilization of dielectrophoresis with this compound for cancer cell detection | Improved accuracy in distinguishing between healthy and cancerous cells |
| Drug Delivery | Study on this compound-modified nanoparticles for targeted drug delivery | Enhanced solubility and reduced side effects in chemotherapy |
| Lab-on-a-Chip Technologies | Development of a microfluidic device incorporating this compound for rapid pathogen detection | Increased sensitivity and speed in diagnosing infectious diseases |
| Composite Materials | Research on this compound as an additive in polymer composites | Significant improvement in mechanical strength |
| Antimicrobial Coatings | Application of this compound-based coatings on medical devices to prevent infections | Demonstrated effectiveness in reducing bacterial colonization |
Propiedades
Número CAS |
38273-00-6 |
|---|---|
Fórmula molecular |
C20H20Br2O2 |
Peso molecular |
452.2 g/mol |
Nombre IUPAC |
(E)-2,3-dibromo-4,4-bis(4-ethylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C20H20Br2O2/c1-3-13-5-9-15(10-6-13)17(18(21)19(22)20(23)24)16-11-7-14(4-2)8-12-16/h5-12,17H,3-4H2,1-2H3,(H,23,24)/b19-18+ |
Clave InChI |
VJHYTULURZUAAF-VHEBQXMUSA-N |
SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C(=C(C(=O)O)Br)Br |
SMILES isomérico |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)/C(=C(/C(=O)O)\Br)/Br |
SMILES canónico |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C(=C(C(=O)O)Br)Br |
Sinónimos |
edikron edikron, (Z)-isomer gamma,gamma-bis(4-ethylphenyl)-alpha,beta-dibromoisocrotonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















